An In-depth Technical Guide to 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
An In-depth Technical Guide to 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene, with the CAS number 1089282-52-9, is a substituted nitroaromatic compound.[1][2] Its structure, featuring an ethyl group, a fluorine atom, a methoxy group, and a nitro group on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. The unique combination of these functional groups offers multiple reaction sites and modulates the electronic properties of the aromatic ring, suggesting its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a proposed synthesis pathway with a detailed experimental protocol, expected reactivity, potential applications, and safety information.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1089282-52-9 | [1][2][5] |
| Molecular Formula | C₉H₁₀FNO₃ | [1][2] |
| Molecular Weight | 199.18 g/mol | [2] |
| IUPAC Name | 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene | [2] |
| Synonyms | 4-ethyl-5-fluoro-2-nitroanisole, 4-ethyl-5-fluoro-2-nitrophenyl methyl ether | [1] |
| Physical Form | Solid; Off-white to deep yellow powder or crystals | [7] |
| Purity | ≥98% (typical) | [1][7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents (expected) | [8] |
| InChI | 1S/C9H10FNO3/c1-3-6-4-8(11(12)13)9(14-2)5-7(6)10/h4-5H,3H2,1-2H3 | [1][2] |
| InChIKey | PKSQQMMVEVQWDK-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC1=CC(=C(C=C1F)OC)[O-] | [2] |
Synthesis and Reactivity
A specific, peer-reviewed synthesis protocol for 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established aromatic nitration methodologies for structurally similar compounds.[9] The most likely precursor is 1-ethyl-2-fluoro-4-methoxybenzene. The nitration of this precursor would be an electrophilic aromatic substitution reaction.
The directing effects of the substituents on the benzene ring will determine the position of the incoming nitro group. The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho, para-directing and activating, while the fluorine (-F) atom is ortho, para-directing and deactivating. The strong activating effect of the methoxy group is expected to be the dominant directing influence. The position para to the methoxy group is already occupied by the ethyl group, and the positions ortho to the methoxy group are C3 and C5. The C5 position is also para to the fluorine atom, making it a highly likely site for electrophilic attack.
A proposed synthesis workflow is illustrated below:
Caption: Proposed synthesis workflow for 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.
Hypothetical Experimental Protocol for Nitration
This protocol is adapted from the synthesis of the structurally related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[9] Caution: This is a hypothetical procedure and requires careful optimization and safety assessment before implementation.
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and concentrated nitric acid to a suitable solvent such as acetic anhydride at a low temperature (e.g., 0 °C) in an ice bath.
-
Reaction Setup: Dissolve the starting material, 1-ethyl-2-fluoro-4-methoxybenzene, in a minimal amount of an appropriate solvent (e.g., dichloromethane or acetic anhydride).
-
Nitration Reaction: Slowly add the solution of 1-ethyl-2-fluoro-4-methoxybenzene dropwise to the cold, stirred nitrating mixture. Maintain the internal temperature below 5-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with a neutralizing agent like sodium bicarbonate solution, and then with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Expected Reactivity
The reactivity of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is governed by its functional groups. The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards further electrophilic substitution.[4][8][10] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom at the C2 position is a potential leaving group in such reactions.
The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which opens up a wide range of further derivatization possibilities. The methoxy and ethyl groups are generally stable under many reaction conditions but can influence the overall reactivity and solubility of the molecule.
A general reactivity map is presented below:
Caption: Reactivity map of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene.
Potential Applications in Drug Development and Materials Science
While specific applications of 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene are not documented in the available literature, its structural features suggest its potential as an intermediate in several areas of research and development.
-
Medicinal Chemistry: The introduction of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability, binding affinity, and bioavailability. Fluorinated aromatic compounds are common motifs in many pharmaceuticals. The presence of a reducible nitro group, which can be converted to a versatile amino group, further enhances its utility as a scaffold for building more complex, biologically active molecules.
-
Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.
Safety Information
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is classified as a hazardous substance. The available safety data indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
GHS Pictogram: GHS06 (Skull and crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statements:
-
Precautionary Statements: A comprehensive set of precautionary statements, including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501, should be followed when handling this compound.[1]
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene is a substituted nitroaromatic compound with potential as a synthetic intermediate. While detailed experimental data and specific applications are not widely published, its physicochemical properties can be estimated, and a plausible synthetic route can be proposed based on established chemical principles. Its rich functionality, including a reducible nitro group and a fluorine atom susceptible to nucleophilic substitution, makes it an interesting building block for the synthesis of novel compounds in medicinal chemistry and materials science. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. Further research is needed to fully explore its synthetic utility and potential applications.
References
- 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | 1089282-52-9 - Sigma-Aldrich. (n.d.).
- Nitrobenzene (C6H5NO2) properties. (n.d.).
- ORGANIC CHEMISTRY. (2011, August 4).
-
8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (2021, December 11). Retrieved March 7, 2026, from [Link]
- 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene; CAS Number: 1089282-52-9;... - Sigma-Aldrich. (n.d.).
-
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | C9H10FNO3 | CID 59452847 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nitrobenzene Structure, Production & Uses - Lesson - Study.com. (n.d.). Retrieved March 7, 2026, from [Link]
- 1-ethyl-2-fluoro-4-Methoxy-5-nitrobenzene (1 x 1 g) | Reagentia. (n.d.).
- 5-Fluoro-2-nitroanisole synthesis - ChemicalBook. (n.d.).
- 1089282-52-9|1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - BLDpharm. (n.d.).
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018, February 20). Retrieved March 7, 2026, from [Link]
- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents. (n.d.).
- What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech. (2023, April 24).
- Scalable approach for the synthesis of 5-fluro-6-subtituted indoles - TSI Journals. (2010, July 21). Retrieved March 7, 2026, from a scientific journal publisher's website.
- Synthesis of 2-nitro-5-fluoro-anisole - PrepChem.com. (n.d.).
- 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene - Sigma-Aldrich. (n.d.).
Sources
- 1. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | 1089282-52-9 [sigmaaldrich.com]
- 2. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | C9H10FNO3 | CID 59452847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (1 x 1 g) | Reagentia [reagentia.eu]
- 6. 1089282-52-9|1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene | 1089282-52-9 [sigmaaldrich.com]
- 8. cms-ed.sakshi.com [cms-ed.sakshi.com]
- 9. mdpi.com [mdpi.com]
- 10. webqc.org [webqc.org]
